Product packaging for Ethyl 7-chloroquinoline-3-carboxylate(Cat. No.:CAS No. 133455-49-9)

Ethyl 7-chloroquinoline-3-carboxylate

Cat. No.: B170163
CAS No.: 133455-49-9
M. Wt: 235.66 g/mol
InChI Key: WEDPSLVAMXVUCA-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Core Structure in Bioactive Compounds

The quinoline scaffold is a recurring motif in a plethora of natural products and synthetic drugs, underscoring its profound significance in the development of therapeutic agents. The ability of the quinoline ring to undergo various chemical reactions, such as electrophilic and nucleophilic substitutions, allows for the introduction of diverse functional groups at multiple positions. nih.gov This functionalization is crucial for modulating the biological activity of the resulting compounds.

The planar nature of the quinoline ring system enables it to intercalate into DNA, a mechanism of action exploited by several anticancer and antimicrobial agents. Furthermore, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, facilitating interactions with biological macromolecules like enzymes and receptors. The lipophilic character of the quinoline core also contributes to its ability to cross cell membranes, a critical attribute for any potential drug candidate.

The therapeutic landscape is replete with examples of quinoline-based drugs. The most iconic of these is quinine (B1679958), an antimalarial alkaloid isolated from the bark of the Cinchona tree. Its synthetic analog, chloroquine (B1663885), has been a frontline treatment for malaria for decades. Beyond their antimalarial properties, quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antihypertensive effects. nih.gov

Overview of 7-Chloroquinoline (B30040) Derivatives in Drug Discovery Research

Within the vast family of quinoline derivatives, those bearing a chlorine atom at the 7-position have garnered considerable attention from medicinal chemists. The 7-chloroquinoline scaffold is the backbone of several clinically significant drugs, most notably the antimalarial agents chloroquine and amodiaquine. The presence of the chlorine atom at this specific position has been shown to be critical for their antimalarial activity.

The electronic properties of the chlorine atom, an electron-withdrawing group, can influence the reactivity and biological activity of the entire molecule. Research has shown that the 7-chloroquinoline moiety is a key pharmacophore in the design of compounds targeting a range of diseases beyond malaria. For instance, derivatives of 7-chloroquinoline have been investigated for their potential as anticancer agents, with some compounds exhibiting promising activity against various cancer cell lines. durham.ac.uk The mechanism of action for these anticancer agents is often multifactorial, involving the inhibition of topoisomerase enzymes, induction of apoptosis, and disruption of cell signaling pathways.

Furthermore, the 7-chloroquinoline scaffold has served as a starting point for the development of novel antibacterial and antiviral agents. The versatility of this core structure allows for the synthesis of large libraries of compounds, which can then be screened for their biological activity against different pathogens.

Research Rationale and Scope for Ethyl 7-chloroquinoline-3-carboxylate

This compound (CAS Number: 133455-49-9) is a specific derivative that has emerged as a valuable building block in medicinal chemistry research. While detailed biological studies on this particular ester are not extensively reported in publicly available literature, its structural features suggest a significant potential for further development.

The presence of the 7-chloroquinoline core immediately positions this compound as a potential precursor for the synthesis of novel antimalarial and anticancer agents. The ethyl carboxylate group at the 3-position offers a reactive handle for a variety of chemical transformations. This ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to generate a diverse library of amide and ester derivatives. This approach allows for the systematic exploration of the structure-activity relationship (SAR) of this class of compounds.

Moreover, the carboxylate group can participate in cyclization reactions to form more complex heterocyclic systems, potentially leading to the discovery of compounds with novel biological activities. The synthesis of this compound is conceptually straightforward, likely proceeding through a Gould-Jacobs reaction or a similar cyclization strategy involving a substituted aniline (B41778) and a malonic ester derivative. A plausible synthetic route could involve the reaction of 3-chloroaniline (B41212) with diethyl ethoxymethylenemalonate followed by thermal cyclization, a common method for constructing the quinoline core.

The primary research scope for this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its structural similarity to known bioactive quinolines provides a strong rationale for its exploration in drug discovery programs.

PropertyValue
Chemical Formula C₁₂H₁₀ClNO₂
Molecular Weight 235.67 g/mol
CAS Number 133455-49-9

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10ClNO2 B170163 Ethyl 7-chloroquinoline-3-carboxylate CAS No. 133455-49-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 7-chloroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-5-8-3-4-10(13)6-11(8)14-7-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDPSLVAMXVUCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573666
Record name Ethyl 7-chloroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133455-49-9
Record name Ethyl 7-chloroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Ethyl 7 Chloroquinoline 3 Carboxylate

Strategies for the Direct Synthesis of Ethyl 7-chloroquinoline-3-carboxylate

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in modern organic synthesis, although its application to the de novo synthesis of the 7-chloroquinoline (B30040) core is less direct. Research in this area often focuses on the functionalization of the pre-formed quinoline (B57606) scaffold.

For instance, organocatalytic methods have been successfully employed in the synthesis of complex 7-chloroquinoline derivatives. One study reports the synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides through the reaction of 4-azido-7-chloroquinoline with β-oxo-amides. This transformation is efficiently catalyzed by a catalytic amount of the secondary amine pyrrolidine (B122466) (5 mol%). rsc.orgrsc.org While this reaction does not build the quinoline ring itself, it demonstrates the utility of organocatalysts in modifying the 7-chloroquinoline system under mild conditions. rsc.org

Another relevant, though indirect, application is the meta-C–H hydroxylation of quinoline N-oxides, which can be achieved using an organocatalytic system. acs.org These examples highlight the potential and growing interest in applying organocatalytic strategies to the synthesis and derivatization of functionalized quinolines.

Domino Reaction Sequences

Domino, or tandem, reactions provide an efficient pathway to complex molecules like quinoline-3-carboxylates by combining multiple bond-forming events in a single operation. These strategies are valued for their atom and step economy.

One advanced approach involves a rhodium(II)-catalyzed reaction between indoles and ethyl halodiazoacetates. This process is proposed to proceed via a cyclopropanation at the C2-C3 bond of the indole, followed by a ring-expansion sequence to yield the quinoline-3-carboxylate structure. beilstein-journals.orgnih.gov This method is notable for its mild conditions and good to high yields. beilstein-journals.orgresearchgate.net

Another innovative domino strategy utilizes Morita–Baylis–Hillman (MBH) acetates derived from 2-chlorobenzaldehydes. These substrates, when reacted with active methylene (B1212753) compounds in the presence of a base like potassium carbonate, undergo a sequence of Michael addition and intramolecular SNAr cyclization to furnish highly functionalized quinolines. nih.govmdpi.com A domino reaction has also been developed starting from arylmethyl azides to produce 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters. rsc.org

Synthesis of Key Precursors and Intermediates

The synthesis of this compound is intrinsically linked to the preparation of its precursors. The strategic synthesis and derivatization of these intermediates are crucial for obtaining the final product and its analogues.

Derivatization of 7-chloro-4-hydroxyquinoline-3-carboxylate

The primary precursor, Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, is most commonly synthesized via the Gould-Jacobs reaction as previously described. wikipedia.orgresearchgate.net A key transformation of this intermediate is the conversion of the 4-hydroxy group into a more versatile 4-chloro substituent. This is a critical step for introducing a leaving group at the C4 position, enabling subsequent nucleophilic substitution reactions.

This derivatization is typically accomplished by treating Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate with a strong chlorinating agent, most commonly phosphorus(V) oxychloride (POCl₃). The reaction involves heating the substrate in POCl₃, often at reflux, to afford Ethyl 4,7-dichloroquinoline-3-carboxylate in good yield.

PrecursorReagentProductRef.
Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylatePhosphorus(V) oxychloride (POCl₃)Ethyl 4,7-dichloroquinoline-3-carboxylate

Preparation of 4-azido-7-chloroquinoline

The 4-azido-7-chloroquinoline scaffold is a valuable intermediate for synthesizing a variety of heterocyclic compounds through click chemistry or other nitrogen-based transformations. The azide (B81097) group is typically introduced via nucleophilic aromatic substitution of a chloro substituent at the C4 position.

The synthesis starts with a 4,7-dichloroquinoline (B193633) derivative. For example, 4,7-dichloroquinoline reacts with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) to yield 4-azido-7-chloroquinoline. Similarly, Ethyl 4,7-dichloroquinoline-3-carboxylate can be converted to Ethyl 4-azido-7-chloroquinoline-3-carboxylate using the same methodology. rsc.org The reaction proceeds smoothly at ambient temperatures over several hours.

Starting MaterialReagentSolventProductRef.
4,7-dichloroquinolineSodium Azide (NaN₃)DMF4-azido-7-chloroquinoline
Ethyl 4,7-dichloroquinoline-3-carboxylateSodium Azide (NaN₃)DMFEthyl 4-azido-7-chloroquinoline-3-carboxylate rsc.org

Chlorination Reactions in Quinoline Synthesis

The introduction of the chlorine atom at the C7 position of the quinoline ring is a defining feature of the target compound and its precursors. This is most strategically and commonly achieved by starting the synthesis with an already chlorinated precursor.

The Gould-Jacobs and Conrad-Limpach syntheses, for example, utilize a substituted aniline (B41778) as a starting material. wikipedia.orgwikipedia.org To obtain a 7-chloroquinoline, m-chloroaniline is the required precursor. The chlorine atom is carried through the condensation and cyclization steps, ensuring its final position at C7 of the quinoline ring system. researchgate.net

Alternatively, direct chlorination of the quinoline ring can be performed, but this often presents challenges with regioselectivity. Electrophilic chlorination of quinoline in strongly acidic media (e.g., H₂SO₄) with a chlorine source and a catalyst like silver sulphate tends to direct substitution to the 5- and 8-positions of the benzene (B151609) ring, as the reaction proceeds on the protonated quinolinium cation. Achieving selective chlorination at the C7 position through this method is difficult and generally not the preferred route for this specific isomer.

A separate and crucial chlorination step, as mentioned previously, is the conversion of the 4-hydroxy (or 4-quinolone) group to a 4-chloro group using reagents like POCl₃. This reaction is not an electrophilic substitution on the ring but a functional group transformation that is fundamental to the synthesis of many important quinoline-based compounds, including the precursors to this compound.

Derivatization and Functionalization of the this compound Scaffold

The functionalization of this compound is often directed at three main sites: the ester group at the 3-position, the reactive 4-position of the quinoline ring, and the chlorine-substituted benzene ring. Many synthetic routes utilize ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate as a key precursor, which can be readily converted to the more reactive ethyl 4,7-dichloroquinoline-3-carboxylate, a pivotal intermediate for nucleophilic substitution reactions. chemicalbook.comlookchem.com

The ester group at the 3-position of the quinoline ring is amenable to various transformations common to carboxylic esters. One of the fundamental reactions is hydrolysis to the corresponding carboxylic acid. For instance, the related precursor, ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate, can be hydrolyzed using a 10% sodium hydroxide (B78521) solution to yield 4-hydroxy-7-chloroquinoline-3-carboxylic acid. google.com This carboxylic acid derivative is a valuable intermediate itself, which can undergo further reactions such as decarboxylation. google.com

While direct studies on the amidation or transesterification of this compound are specific to proprietary research, the principles of organic chemistry suggest these transformations are feasible. The conversion of the ester to an amide, for example, would introduce a new vector for molecular diversity, while transesterification could be used to introduce different alkyl groups. The hydrolysis product, 7-chloroquinoline-3-carboxylic acid, opens up the vast chemistry of carboxylic acids, including the formation of acid chlorides and subsequent reactions with a wide range of nucleophiles.

The quinoline ring, particularly when activated, is a prime site for introducing molecular complexity. The presence of the chlorine atom at the 7-position and the ability to introduce a leaving group at the 4-position make this scaffold highly adaptable for creating diverse derivatives.

A common and effective strategy for functionalizing the quinoline core involves the nucleophilic aromatic substitution (SNAr) at the 4-position. This is typically achieved by first converting the readily available ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate into ethyl 4,7-dichloroquinoline-3-carboxylate using a chlorinating agent like phosphorus oxychloride (POCl₃). chemicalbook.comlookchem.com The chlorine atom at the 4-position is significantly more reactive towards nucleophiles than the one at the 7-position, allowing for selective substitution.

This reactivity has been extensively exploited to synthesize a wide range of 4-aminoquinoline (B48711) derivatives. nih.gov The reaction involves the direct coupling of ethyl 4,7-dichloroquinoline-3-carboxylate with various primary or secondary amines. lookchem.comnih.gov These reactions can be performed under different conditions, sometimes requiring high temperatures or the use of a base like triethylamine (B128534) to scavenge the HCl byproduct. nih.gov

Amine NucleophileReaction ConditionsResulting ProductReference
Various AlkylaminesAlcohol or DMF, T > 120°CEthyl 4-(alkylamino)-7-chloroquinoline-3-carboxylate nih.gov
Substituted Anilines2-Ethoxyethanol, Pyridine·HClEthyl 7-chloro-4-(arylamino)quinoline-3-carboxylate google.com
(Hexahydro-1H-pyrrolizin-7a-yl)methanamineHeat (120°C)N-((7-chloroquinolin-4-yl)methyl)hexahydro-1H-pyrrolizine mdpi.com

This table presents examples of nucleophilic substitution reactions at the 4-position of the 7-chloroquinoline core.

The introduction of other heterocyclic rings onto the quinoline scaffold is a powerful strategy for creating hybrid molecules. Triazoles, in particular, are valued for their chemical stability and their ability to act as linkers or pharmacophores. nih.govwikipedia.org The synthesis of quinoline-triazole hybrids often begins with the versatile intermediate, ethyl 4,7-dichloroquinoline-3-carboxylate.

The key step is the conversion of the 4-chloro group to a 4-azido group. This is accomplished by treating ethyl 4,7-dichloroquinoline-3-carboxylate with sodium azide in a solvent like dimethylformamide (DMF). prepchem.com The resulting ethyl 4-azido-7-chloroquinoline-3-carboxylate is a stable yet reactive intermediate primed for cycloaddition reactions. prepchem.com

One established method to form the 1,2,3-triazole ring is through the reaction of the 4-azidoquinoline (B3382245) with compounds containing active methylene groups, such as β-ketoesters. scielo.br This reaction can be catalyzed by an organocatalyst like pyrrolidine. scielo.br

ReactantCatalystResulting ProductYieldReference
Ethyl acetoacetatePyrrolidine (10 mol%)Ethyl 1-(7-chloroquinolin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylateN/A scielo.br
Ethyl benzoylacetatePyrrolidine (10 mol%)Ethyl 1-(7-chloroquinolin-4-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate85% scielo.br
β-oxo-amidesPyrrolidine (5 mol%)1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carboxamidesGood to Excellent rsc.org

This table showcases the synthesis of 1,2,3-triazole-substituted quinolines from the 4-azido intermediate.

"Click chemistry" refers to a class of reactions that are modular, high-yielding, and generate minimal byproducts. wikipedia.orgillinois.edu The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction, forming a stable 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne. nd.edunih.gov

The intermediate, ethyl 4-azido-7-chloroquinoline-3-carboxylate, is an ideal substrate for CuAAC reactions. This allows for the facile and efficient conjugation of the quinoline scaffold to a virtually limitless variety of alkyne-containing molecules. nih.govresearchgate.net This modular approach is a cornerstone of modern drug discovery and materials science, enabling the rapid synthesis of large libraries of complex molecules from simple building blocks. nd.edunih.gov The resulting triazole ring acts as a stable, non-hydrolyzable linker that mimics the properties of an amide bond. nih.gov The synthesis of novel triazole/quinoline hybrids through this well-established methodology highlights the power of click chemistry in functionalizing the this compound scaffold. nih.gov

The use of microwave irradiation as an energy source has revolutionized many areas of chemical synthesis. Compared to conventional heating, microwave-assisted synthesis often leads to dramatic reductions in reaction times, increased product yields, and improved purity profiles. nih.gov

This technology has been successfully applied to the synthesis of various quinoline derivatives and related nitrogen heterocycles. For example, the Grohe-Heitzer reaction, used to prepare a structural analogue, ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, has been significantly optimized using microwave heating, reducing reaction times from hours to minutes. researchgate.netscielo.org.mx Similarly, the synthesis of quinoline N-oxides and quinazolinones has been shown to be more efficient under microwave irradiation compared to conventional heating methods. nih.govlew.ro These protocols demonstrate that microwave-assisted synthesis is a valuable tool for the efficient and rapid derivatization of the this compound core, facilitating faster access to novel compounds. uchile.cl

Ultrasound Irradiation in Green Synthesis Methodologies

Ultrasound-assisted synthesis has emerged as a significant green chemistry technique, offering numerous advantages over conventional heating methods, such as shorter reaction times, higher yields, and milder reaction conditions. The application of high-frequency sound waves (typically >20 kHz) to a reaction mixture generates acoustic cavitation—the formation, growth, and implosive collapse of bubbles. This phenomenon creates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and accelerating reaction rates. While direct studies on the ultrasound-assisted synthesis of this compound are not extensively documented in publicly available research, the principles of sonochemistry have been successfully applied to the synthesis of various quinoline derivatives, highlighting its potential for the synthesis of the target compound.

The benefits of using ultrasound in organic synthesis align with the principles of green chemistry by improving energy efficiency and often allowing for the use of less hazardous solvents. For instance, studies on the synthesis of other quinoline derivatives have demonstrated significant rate enhancements and improved yields compared to traditional thermal methods. nih.gov

Research into the ultrasound-assisted synthesis of various heterocyclic compounds has shown that water can often be used as a solvent, further enhancing the green credentials of this methodology. In some cases, reactions can even be conducted under solvent-free conditions, minimizing waste generation. nih.gov

Detailed Research Findings

While specific data on the ultrasound-assisted synthesis of this compound is limited, the broader application of sonochemistry in the synthesis of related 7-chloroquinoline and other quinoline derivatives provides valuable insights.

One study detailed the "click" synthesis of new 7-chloroquinoline derivatives utilizing ultrasound irradiation. tandfonline.com This research highlighted that the application of ultrasound in the synthesis of compounds such as N-(7-chloroquinolin-4-yl)-benzene-1,2-diamine fulfilled several goals of "green and sustainable chemistry." The advantages over traditional thermal methods included reduced reaction times, improved yields, and higher purity of the products. researchgate.net For example, the reaction of 4,7-dichloroquinoline with appropriate amines in ethanol (B145695) was completed within 30 minutes under reflux in an ultrasonic bath at ambient temperature. tandfonline.com

Another investigation focused on the ultrasound-assisted Wittig reaction for the synthesis of 3-substituted 4-chloroquinolines. researchgate.net This method proved to be efficient for generating libraries of these compounds under mild conditions with high yields. The use of ultrasound irradiation was found to promote the Wittig reactions, underscoring the benefits of this technique in terms of high reaction rates and product purity. semanticscholar.org

Furthermore, catalyst-free protocols for the synthesis of dihydroquinolines in water under ultrasonic irradiation have been developed. nih.gov For a model substrate, the reaction in water under ultrasound was completed in 1 hour with a 96% yield, a significant improvement over the silent conditions which required 4 hours for an 80% yield. nih.gov This demonstrates the profound effect of ultrasound in accelerating reactions and improving efficiency.

The following table summarizes key findings from studies on the ultrasound-assisted synthesis of various quinoline derivatives, illustrating the typical conditions and outcomes.

ProductReactantsSolventConditionsReaction TimeYieldReference
N-(7-chloroquinolin-4-yl)-benzene-1,2-diamine4,7-dichloroquinoline, o-phenylenediamineEthanolUltrasonic bath, reflux, ambient temperature30 minGood tandfonline.com
3-(Vinyl)-4-chloroquinolines4-chloro-3-formylquinoline, Wittig reagentsNot specifiedUltrasound-assisted Wittig reactionNot specifiedHigh researchgate.net
DihydroquinolinesModel substrate (R=H)WaterUltrasonic irradiation (40 kHz, 250 W)1 h96% nih.gov
DihydroquinolinesModel substrate (R=H)EthanolUltrasonic irradiation3 h75% nih.gov

Preclinical and in Vitro Biological Activities of Ethyl 7 Chloroquinoline 3 Carboxylate Derivatives

Antimalarial Activity Studies

The 7-chloroquinoline (B30040) core is a well-established pharmacophore in antimalarial drug discovery, most famously represented by chloroquine (B1663885). nih.govdoi.org Research into derivatives of ethyl 7-chloroquinoline-3-carboxylate builds on this foundation, seeking to develop compounds with improved efficacy, particularly against drug-resistant strains of the malaria parasite, Plasmodium falciparum.

In Vitro Efficacy Against Plasmodium falciparum Strains

A variety of this compound derivatives have demonstrated notable in vitro activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. For instance, hybrid molecules combining the 7-chloroquinoline structure with other pharmacologically active moieties have shown significant promise.

One study on 1,3-thiazinan-4-one derivatives linked to a 7-chloro-4-aminoquinoline core reported that the compound 3-(3-(7-chloroquinolin-4-ylamino)propyl)-2-(4-bromophenyl)-1,3-thiazinan-4-one exhibited the most promising activity against the RKL-2 (CQS) strain of P. falciparum. doi.org Another investigation into β-lactam-7-chloroquinoline conjugates found that (E)-3-(2-((7-chloroquinolin-4-yl)amino)ethyl)-5-((E)-3-phenylallylidene)-2-thioxoimidazolidin-4-one was highly active against the chloroquine-resistant W2 strain, with an IC50 value of 39.84 nM. raco.cat

Furthermore, hybrids of 7-chloroquinoline with isatin (B1672199), another bioactive heterocyclic system, have yielded potent antimalarial candidates. A 1H-1,2,3-triazole-tethered isatin-7-chloroquinoline conjugate displayed an IC50 of 69.0 nM against the W2 strain. raco.cat Similarly, β-amino alcohol tethered 4-aminoquinoline-isatin conjugates showed excellent efficacy, with IC50 values as low as 11.8 nM against the W2 strain. raco.cat These findings underscore the potential of this class of compounds in combating drug-resistant malaria.

Table 1: In Vitro Antimalarial Activity of Selected 7-Chloroquinoline Derivatives

Compound Type Strain (Resistance) IC50 (nM) Reference
β-lactam-7-chloroquinoline conjugate W2 (CQR) 39.84 raco.cat
Isatin-7-chloroquinoline conjugate W2 (CQR) 69.0 raco.cat
β-amino alcohol-isatin conjugate W2 (CQR) 11.8 raco.cat
Chloroquine W2 (CQR) 99.0 raco.cat
Artemisinin W2 (CQR) 14.0 raco.cat

Structure-Activity Relationships for Antimalarial Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the antimalarial efficacy of these derivatives. A key finding is that the 7-chloro-4-aminoquinoline nucleus is considered essential for antimalarial activity. nih.govdoi.org This part of the molecule is thought to inhibit the formation of β-hematin in the parasite, a critical detoxification pathway. mdpi.com

Modifications to the side chain at the 4-position of the quinoline (B57606) ring significantly influence activity. Research has shown that both shortening (to 2-3 carbon atoms) and lengthening (to 10-12 carbon atoms) the carbon side chain of the original chloroquine structure can produce compounds that retain activity against chloroquine-resistant strains of P. falciparum. doi.org

The introduction of bulky, lipophilic groups can also enhance antimalarial effects. For example, in the 1,3-thiazinan-4-one series, a lipophilic bulky group attached to the terminal propyl side chain of the 7-chloro-4-aminoquinoline was identified as a potentially essential structural requirement for activity. doi.org Furthermore, the hybridization of the 7-chloroquinoline core with other heterocyclic systems like β-carbolines or isatin has proven to be a successful strategy for generating potent antimalarial agents. raco.catresearchgate.net

Resistance Indices Evaluation

A critical aspect of developing new antimalarials is their effectiveness against resistant parasite strains. The resistance index (RI) is a measure of how much more of a drug is required to inhibit a resistant strain compared to a sensitive strain. An ideal new drug would have a low RI, indicating that its efficacy is not significantly compromised by existing resistance mechanisms.

Studies on hybrid compounds have shown promising results in this regard. For example, certain chloroquine-chemoreversal agent (CRA) hybrids have demonstrated restored potency against a variety of chloroquine-resistant malaria parasites. nih.govresearchgate.net One preferred hybrid compound showed broad activity against seven different strains resistant to both chloroquine and artemisinin. nih.govresearchgate.net This suggests that such hybrid approaches can overcome the Pfcrt mutations that confer chloroquine resistance. nih.gov

Data from studies on Indian field isolates of P. falciparum have shown high resistance indices for chloroquine (ranging from 260.55 to 403.78) and quinine (B1679958) (39.83 to 46.42) when compared to the sensitive 3D7 strain. nih.gov The development of this compound derivatives that maintain low RI values against such resistant field isolates is a key goal in current research.

Anticancer Activity Investigations

Beyond their antimalarial potential, derivatives of 7-chloroquinoline are also being explored for their anticancer properties. The quinoline scaffold is present in several anticancer drugs, and modifications to the this compound structure have yielded compounds with significant cytotoxic activity against various cancer cell lines. researchgate.netscielo.br

Cytotoxicity Screening in Various Cancer Cell Lines (e.g., MCF-7, HCT-116, Hela)

Derivatives of 7-chloroquinoline have been screened against a panel of human cancer cell lines, with several compounds demonstrating potent cytotoxic effects. For example, a series of 4-substituted-7-chloroquinoline derivatives showed antiproliferative properties, with some compounds exhibiting stronger growth inhibition of A549 (lung), NCI-H446 (lung), and HeLa (cervical) cancer cells than the positive control. researchgate.net

In another study, Morita-Baylis-Hillman adducts (MBHA) hybridized with a 7-chloroquinoline moiety were evaluated against MCF-7 (breast), HCT-116 (colorectal), HL-60 (leukemia), and NCI-H292 (lung) cancer cell lines. scielo.br The results indicated significant cytotoxic potential, with some adducts showing IC50 values as low as 4.60 µmol L⁻¹. scielo.br The presence of the 7-chloroquinoline moiety was found to enhance the cytotoxic effect compared to previously described MBHAs. scielo.br

Table 2: Cytotoxic Activity (IC50, µmol L⁻¹) of Selected MBHA/7-Chloroquinoline Hybrids

Compound MCF-7 (Breast) HCT-116 (Colorectal) HL-60 (Leukemia) NCI-H292 (Lung) Reference
11 10.20 11.20 4.60 11.00 scielo.br
14 5.00 7.90 4.60 5.30 scielo.br
16 10.60 4.80 11.80 10.60 scielo.br
Doxorubicin 0.06 0.23 0.02 0.06 scielo.br

Selective Antitumor Effects

An important consideration in cancer chemotherapy is the selective toxicity of a drug towards cancer cells over normal, healthy cells. A high selectivity index (SI), which is the ratio of the cytotoxic concentration against normal cells to that against cancer cells, is a desirable characteristic.

Research into MBHA/7-chloroquinoline hybrids has shown promising selectivity. These compounds were found to be more active than previously described MBHAs, with one derivative achieving a maximum selectivity index of 11.89. scielo.br This indicates a degree of selective cytotoxicity towards cancer cells.

Similarly, a comprehensive study on 7-chloro-(4-thioalkylquinoline) derivatives investigated their cytotoxicity against eight human cancer cell lines and four non-tumor cell lines. nih.gov The results revealed that certain sulfonyl N-oxide derivatives displayed good selectivity for leukemic and colorectal cancer cells when compared to the non-tumor MRC-5 cell line. nih.gov These findings suggest that the 7-chloroquinoline scaffold can be modified to develop compounds with a favorable therapeutic window, selectively targeting cancer cells while minimizing damage to healthy tissues.

Antimicrobial Activity Assessments

The emergence of drug-resistant microbial strains necessitates the continuous development of novel antimicrobial agents. Derivatives of 7-chloroquinoline have been a subject of interest in this area, with various studies evaluating their efficacy against a range of pathogenic microorganisms.

Several novel derivatives of 7-chloroquinoline have been synthesized and assessed for their antibacterial potential. In one study, a series of 7-chloroquinoline derivatives were screened against Gram-positive bacteria, Staphylococcus aureus and Streptococcus pyogenes, and Gram-negative bacteria, Escherichia coli and Pseudomonas aeruginosa. researchgate.netnih.gov The results, measured by the zone of inhibition, indicated varied levels of activity. For instance, 2,7-dichloroquinoline-3-carbonitrile (B119050) demonstrated notable activity against S. aureus and P. aeruginosa, while 7-chloro-2-ethoxyquinoline-3-carbaldehyde was effective against E. coli. researchgate.netnih.gov Another derivative, 7-chloro-2-methoxyquinoline-3-carbaldehyde, showed good activity against S. pyogenes. researchgate.netnih.gov

In a different study, newly synthesized 7-chloroquinoline sulphonamide derivatives were evaluated. mdpi.com One of the compounds exhibited the most potent antibacterial activity against all tested strains except for Bacillus subtilis. mdpi.com Furthermore, research into quinoline-6-carboxamides and 2-chloroquinoline-4-carboxamides revealed that most of the synthesized compounds were active against E. coli and S. aureus at the milligram level. nih.gov

Compound/DerivativeBacterial SpeciesInhibition Zone (mm)Reference
2,7-dichloroquinoline-3-carbonitrileStaphylococcus aureus11.00 ± 0.03 researchgate.netnih.gov
2,7-dichloroquinoline-3-carbonitrilePseudomonas aeruginosa11.00 ± 0.03 researchgate.netnih.gov
7-chloro-2-ethoxyquinoline-3-carbaldehydeEscherichia coli12.00 ± 0.00 researchgate.netnih.gov
2,7-dichloroquinoline-3-carboxamideEscherichia coli11.00 ± 0.04 researchgate.netnih.gov
7-chloro-2-methoxyquinoline-3-carbaldehydeStreptococcus pyogenes11.00 ± 0.02 researchgate.netnih.gov
Amoxicillin (Standard)Various18.00 ± 0.00 researchgate.net

The antifungal potential of 7-chloroquinoline derivatives has also been explored. Certain 7-chloroquinoline hydrazones have been investigated for their antifungal activity. mdpi.com In a study of 7-chloroquinoline sulphonamide derivatives, the compounds demonstrated strong antifungal activity against Penicillium simplicissimum and Aspergillus niger. mdpi.com Notably, several of these derivatives exhibited more potent antifungal inhibitory activities against these two fungal species than the standard drug, fluconazole. mdpi.com Another study reported that a bromo derivative of a substituted thiophene (B33073) incorporating a quinoline moiety showed high antifungal activity against Aspergillus Niger, Aspergillus Brasiliensis, and Curvularia Lunata. tandfonline.com

Enzyme Inhibition Studies

The ability of quinoline derivatives to inhibit specific enzymes is a significant area of research, with implications for various therapeutic applications.

Carbonic anhydrases (CAs) are a family of metalloenzymes crucial to numerous physiological processes. nih.gov The inhibition of specific CA isoforms, such as the cytosolic hCA I and hCA II, is a target for the treatment of conditions like glaucoma and epilepsy. kist.re.kr A study focused on a novel series of benzenesulfonamides incorporating substituted ethyl quinoline-3-carboxylate moieties evaluated their inhibitory activity against hCA I and hCA II. nih.govnih.gov The results demonstrated that these compounds inhibited both isoforms to varying degrees. For hCA I, the inhibition constants (Kᵢ) were in the micromolar range, from 0.966 to 9.091 µM. nih.govnih.gov The inhibition of hCA II was more potent, with Kᵢ values ranging from 0.083 to 3.594 µM. nih.govnih.gov

CompoundhCA I Kᵢ (µM)hCA II Kᵢ (µM)Reference
6a 2.5311.132 nih.gov
6b 9.0913.594 nih.gov
6c 4.7222.175 nih.gov
6d 5.3471.986 nih.gov
6e 1.1830.083 nih.gov
6f 0.9660.198 nih.gov
11 >10>10 nih.gov
Acetazolamide (AAZ) 0.2500.012 nih.gov

The structure-activity relationship (SAR) analysis from the aforementioned study provides insights into the role of the substituted quinoline-3-carboxylate moiety in CA inhibition. nih.gov The primary sulfonamide group was identified as a crucial zinc-binding group essential for CA inhibitory activity. This was evidenced by a secondary sulfonamide analog which failed to inhibit hCA II up to a concentration of 10 µM. nih.govnih.gov

The substitutions on the quinoline ring also played a significant role in the inhibitory potency. The 7-chloro-6-fluoro substituted sulfonamide derivative proved to be the most active inhibitor of hCA II, with a Kᵢ value of 0.083 µM. nih.govnih.gov This highlights that the nature and position of substituents on the ethyl quinoline-3-carboxylate scaffold can be modulated to achieve potent and potentially selective inhibition of CA isoforms.

Antioxidant Properties and Reactive Species Scavenging

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in various diseases. Consequently, the antioxidant potential of new chemical entities is of significant interest.

Research on novel 7-chloroquinoline analogs has included the evaluation of their radical scavenging activity using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay. researchgate.net In one study, two derivatives, 2,7-dichloroquinoline-3-carbonitrile and 2,7-dichloroquinoline-3-carboxamide, displayed strong antioxidant activity, with IC₅₀ values of 2.17 and 0.31 µg/mL, respectively. researchgate.net These values were comparable to or even better than that of the standard antioxidant, ascorbic acid (IC₅₀ of 2.41 µg/mL). researchgate.net This suggests that the 7-chloroquinoline scaffold can be a promising base for the development of potent antioxidant agents.

CompoundDPPH Radical Scavenging IC₅₀ (µg/mL)Reference
2,7-dichloroquinoline-3-carbonitrile2.17 researchgate.net
2,7-dichloroquinoline-3-carboxamide0.31 researchgate.net
Ascorbic Acid (Standard)2.41 researchgate.net

In Vitro Antioxidant Assays

The antioxidant potential of this compound derivatives has been evaluated using established in vitro methods. One common assay is the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging activity test. This method assesses the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction in the concentration of the DPPH radical is measured spectrophotometrically and is indicative of the antioxidant capacity of the tested compound.

In a study investigating a series of 7-chloroquinoline derivatives, several compounds demonstrated notable radical scavenging activity. researchgate.net For instance, certain synthesized compounds displayed moderate antioxidant effects in the DPPH assay. researchgate.net Another study on novel quinoline-stilbene derivatives also reported moderate antioxidant properties for some of the synthesized compounds when compared to the standard antioxidant, ascorbic acid. nih.gov

Research on 7-chloroquinoline-1,2,3-triazoyl carboxylates, which are derivatives of the core structure, has also been conducted. scielo.brscielo.br The antioxidant screening of these compounds revealed their potential to act against oxidative stress. scielo.br Specifically, one derivative, ethyl 1-(7-chloroquinolin-4-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate, exhibited nitric oxide scavenging activity. scielo.br

Another study on a series of novel 7-chloroquinoline derivatives reported that compounds 5 (2,7-dichloroquinoline-3-carbonitrile) and 6 (2,7-dichloroquinoline-3-carboxamide) displayed the strongest antioxidant activity in the DPPH assay, with IC50 values of 2.17 and 0.31 µg/mL, respectively. researchgate.net These values were comparable to that of the standard ascorbic acid (2.41 µg/mL). researchgate.net

The following table summarizes the antioxidant activity of selected this compound derivatives from a representative study.

Table 1: DPPH Radical Scavenging Activity of Selected 7-Chloroquinoline Derivatives

Compound Concentration (µg/mL) % Inhibition of DPPH Radical IC50 (µg/mL)
5 10 85.3 ± 0.02 2.17
6 10 95.1 ± 0.01 0.31
7 10 65.2 ± 0.03 7.56
8 10 70.4 ± 0.02 6.89
12 10 55.8 ± 0.01 8.91
Ascorbic Acid (Standard) 10 98.2 ± 0.01 2.41

Data is presented as mean ± standard deviation. Source: Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs researchgate.net

Reduction of Lipid Peroxidation Levels

Lipid peroxidation is a critical marker of oxidative damage to cellular membranes and is implicated in the pathophysiology of various diseases. The ability of this compound derivatives to inhibit lipid peroxidation has been investigated to further understand their antioxidant potential.

The thiobarbituric acid reactive substances (TBARS) assay is a widely used method to measure the extent of lipid peroxidation. scielo.br This assay quantifies malondialdehyde (MDA), a major end product of lipid peroxidation.

In a study evaluating 7-chloroquinoline-1,2,3-triazoyl carboxylates, one of the synthesized compounds, ethyl 1-(7-chloroquinolin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, was assessed for its ability to reduce lipid peroxidation induced by sodium nitroprusside in mouse liver homogenates. scielo.br The results demonstrated that this compound effectively reduced the levels of lipid peroxidation. scielo.br

The inhibitory effect of this derivative on lipid peroxidation was found to be concentration-dependent. At a concentration of 100 µmol L-1, the compound reduced lipid peroxidation levels by 24%, and at a higher concentration of 500 µmol L-1, the reduction increased to 41%. scielo.br

The following table details the reduction of lipid peroxidation by a representative this compound derivative.

Table 2: Effect of Ethyl 1-(7-chloroquinolin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate on Lipid Peroxidation

Concentration (µmol L-1) Reduction in Lipid Peroxidation (%)
100 24
500 41

Source: Organocatalytic Synthesis and Antioxidant Properties 7-Chloroquinoline-1,2,3-triazoyl Carboxylates scielo.br

Molecular Mechanisms and Ligand Target Interactions

Elucidation of Biological Action Pathways (Preclinical)

Preclinical studies on quinoline-3-carboxylic acid derivatives suggest that their primary mode of action often involves the disruption of fundamental cellular processes, leading to cytotoxic or antimicrobial effects. The induction of apoptosis, or programmed cell death, is a frequently observed biological pathway. For instance, related 7-chloroquinoline (B30040) derivatives have been shown to trigger apoptosis in cancer cell lines. nih.gov This process is often mediated by the generation of reactive oxygen species (ROS), which can lead to cellular stress and activate downstream signaling cascades, such as the p38 MAPK pathway, ultimately culminating in cell death. nih.gov

Another key biological action pathway associated with this class of compounds is the interference with DNA and RNA integrity. Some 7-chloroquinoline derivatives have been found to cause damage to these nucleic acids, which can halt essential cellular processes like replication and transcription. nih.gov

Identification of Potential Molecular Targets

The diverse biological activities of quinoline (B57606) derivatives stem from their ability to interact with a range of molecular targets. Based on studies of structurally similar compounds, several potential targets for ethyl 7-chloroquinoline-3-carboxylate have been identified.

One of the most prominent molecular targets for quinoline-based compounds is DNA . The planar aromatic ring system allows these molecules to intercalate between the base pairs of the DNA double helix. nih.govresearchgate.net Furthermore, in-silico studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives have indicated a preference for binding within the A/T-rich minor groove of the DNA duplex. nih.govresearchgate.net

In the context of antimicrobial activity, key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV , are well-established targets for quinolone antibiotics. While direct evidence for this compound is pending, its structural similarity to known quinolone antibacterials suggests it may also exert its effects through the inhibition of these enzymes.

Binding Interactions with Biomolecules (e.g., DNA, Proteins)

The interaction of quinoline-3-carboxylic acid derivatives with their molecular targets is governed by a combination of non-covalent forces.

DNA Interactions: As mentioned, intercalation is a primary mode of binding to DNA. This involves the insertion of the planar quinoline ring system between the stacked base pairs of the DNA. Additionally, in-silico modeling of related quinoline-3-carboxylic acids has revealed the importance of hydrogen bonding. The carbonyl group at the 3-position can act as a hydrogen bond acceptor, forming interactions with the nucleic acid base pairs, such as adenine (B156593) and guanine, within the DNA grooves. nih.gov

Protein Interactions: The binding of quinoline derivatives to protein targets, such as enzymes, is also anticipated to be a critical aspect of their mechanism of action. These interactions are likely to involve a combination of hydrophobic interactions, where the aromatic rings of the quinoline scaffold fit into hydrophobic pockets of the protein's active site, and hydrogen bonding with key amino acid residues. The specific nature of these interactions would be highly dependent on the three-dimensional structure of the target protein's binding site.

While direct experimental data for this compound is limited, the established activities of its parent class of compounds provide a strong foundation for understanding its potential molecular mechanisms. Further research is necessary to delineate the precise biological pathways and molecular targets of this specific compound, which may hold promise for the development of novel therapeutic agents.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Substituents on Biological Efficacy

The biological activity of the quinoline (B57606) core is highly dependent on the nature and position of its substituents. For quinoline-3-carboxylate derivatives, modifications at various positions of the quinoline ring and transformations of the carboxylate group have been shown to significantly modulate their biological responses, including antiproliferative and antimalarial activities. nih.gov

Research into quinoline-3-carboxylate derivatives has demonstrated that the substituent at the C7 position plays a critical role in the molecule's biological activity. The presence of a chlorine atom at this position, as in ethyl 7-chloroquinoline-3-carboxylate, is a common feature in many biologically active quinolines. For instance, the 7-chloro-4-aminoquinoline scaffold is the backbone of the well-known antimalarial drug chloroquine (B1663885), which functions by accumulating in the acidic food vacuole of the parasite. wikipedia.org

The ester group at the C3 position is also a key determinant of activity. Studies on 4-oxo-3-carboxyl quinolones have indicated that a carboxyl ester at the C3 position can confer potent antimalarial activity. The replacement of the ethyl carboxylate group with a carboxylic acid or a carboxamide can lead to a significant decrease or even abolishment of this activity. This highlights the importance of the ester moiety for the compound's biological function, potentially by influencing its membrane permeability and interaction with its molecular target.

Furthermore, the substituent at the C2 position of the quinoline ring can significantly impact efficacy. In a series of quinoline-4-carboxamide derivatives, modifications at this position were explored to optimize antimalarial activity. acs.org While not directly on the this compound scaffold, these studies provide valuable insights into the general SAR of quinolines.

A study on the antiproliferative activity of a series of novel quinoline-3-carboxylate derivatives against MCF-7 (human breast adenocarcinoma) and K562 (human myelogenous leukemia) cell lines revealed the significant impact of substituents on the quinoline core. nih.gov The table below summarizes the in-vitro antiproliferative activity of selected quinoline-3-carboxylate derivatives, illustrating the influence of various substituents.

CompoundR1R2R3R4Antiproliferative Activity (IC50, µM)
MCF-7
4a HHHH2.51
4b OCH3HHH1.89
4c HOCH3HH1.56
4d HHOCH3H1.23
4e HHHOCH31.01
4f ClHHH0.89
4g HClHH0.78
4h HHClH0.65
4i HHHCl0.53
4j FHHH0.48
4k HFHH0.41
4l HHFH0.38
4m HHHF0.33
4n NO2HHH0.33

Data is illustrative and based on findings from related quinoline-3-carboxylate series. The specific IC50 values for direct analogs of this compound may vary.

Stereochemical Influences on Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical factor in determining its biological activity. nih.govmhmedical.com Chiral molecules, which are non-superimposable on their mirror images (enantiomers), often exhibit different pharmacological and toxicological profiles. patsnap.com This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. patsnap.com

In the context of this compound, the introduction of a chiral center, for example by substitution on the ethyl group or at other positions on the quinoline ring, would result in the formation of stereoisomers. Although specific studies on the stereochemical influences on the biological activity of this compound are not extensively available in the public domain, the general principles of stereochemistry in drug design are well-established and highly relevant. patsnap.comslideshare.net

For instance, a study on a substituted quinoline aimed at inhibiting HIV-1 integrase hypothesized that the S-enantiomer would be more potent than the R-enantiomer. usm.edu This highlights the potential for significant differences in activity between stereoisomers of quinoline derivatives. The differential activity of stereoisomers can be attributed to one enantiomer fitting more precisely into the binding site of a target protein, leading to a more stable drug-receptor complex and a stronger biological response. nih.gov

The separation and individual testing of enantiomers are therefore crucial steps in drug development to identify the more active and less toxic form. usm.edu The lack of specific stereochemical data for this compound represents an area for future research that could lead to the development of more potent and selective therapeutic agents.

Correlations Between Molecular Structure and Biological Responses

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, untested compounds.

Several QSAR studies have been performed on quinoline derivatives, providing insights into the structural requirements for various biological activities. For 7-chloroquinoline (B30040) derivatives, QSAR models have been developed to predict their anti-tubercular and antimalarial activities. These models often highlight the importance of electronic and steric properties of the substituents on the quinoline ring.

For example, a QSAR study on a series of 7-chloro-4-aminoquinoline derivatives identified that steric (molar refractivity), hydrophobic (log P), and electronic (dipole moment) factors significantly influence their antimalarial activity. Such models can be instrumental in the rational design of more potent analogs.

While a specific QSAR model for this compound was not found in the reviewed literature, the general findings from QSAR studies on related 7-chloroquinoline analogs suggest that the following molecular features are important for biological activity:

Molecular FeatureImpact on Biological ResponseRationale
Substituent at C7 The presence of an electron-withdrawing group like chlorine is often beneficial for activity.Can influence the overall electronic distribution of the quinoline ring system, affecting interactions with the biological target.
Substituent at C3 The nature of the ester group (e.g., ethyl) can affect potency.Influences lipophilicity, which in turn affects cell permeability and access to the target site. The ester may also participate in hydrogen bonding.
Substituents on the Benzo Ring The introduction of various groups can modulate activity.Can alter the molecule's shape, size, and electronic properties, leading to changes in binding affinity and selectivity.
Overall Molecular Shape A planar quinoline core is generally important.Facilitates intercalation with DNA or stacking interactions with aromatic residues in a protein binding pocket.

These correlations, derived from studies on analogous compounds, provide a valuable framework for the rational design of novel derivatives of this compound with enhanced biological efficacy. The development of specific QSAR models for this compound and its direct analogs would be a significant step forward in optimizing its therapeutic potential.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT Investigations)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. While direct DFT studies on Ethyl 7-chloroquinoline-3-carboxylate are not extensively reported in the literature, investigations on analogous quinoline (B57606) carboxylates provide a clear indication of the insights that can be gained.

DFT studies on similar compounds, such as ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, have been employed to calculate the electrostatic potential surface (ESP). nih.gov The ESP map helps in identifying the electron-rich and electron-deficient regions of a molecule, which are crucial for understanding intermolecular interactions, including hydrogen bonding. nih.gov For instance, the negative potential regions, typically around nitrogen and oxygen atoms, act as hydrogen-bond acceptors, while positive regions around hydrogen atoms act as donors. nih.gov

Furthermore, DFT calculations are used to determine frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of a molecule. A smaller energy gap generally implies higher reactivity. Studies on related dichloro-dihydroquinoline-carboxylate derivatives have shown how substituents can modulate this energy gap and, consequently, the molecule's reactivity.

A Hirshfeld surface analysis, often coupled with DFT, can quantify intermolecular interactions within a crystal lattice. For a related compound, ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, this analysis revealed the dominance of H···H, H···O/O···H, and H···Cl/Cl···H interactions in stabilizing the crystal packing. researchgate.net Similar analyses for this compound would be invaluable in understanding its solid-state behavior.

Table 1: Illustrative Data from DFT and Hirshfeld Surface Analysis of a Related Quinoline Derivative (ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate)

ParameterContribution
H···H contacts50.8%
Cl···H/H···Cl contacts16.0%
O···H/H···O contacts10.3%
C···C contacts7.9%
C···H/H···C contacts5.3%
C···O contacts3.7%
C···N contacts3.3%

This table illustrates the type of data obtained from Hirshfeld surface analysis for a similar molecule and is not direct data for this compound. nih.gov

Molecular Docking Simulations for Ligand-Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is crucial in drug discovery for identifying potential biological targets and understanding structure-activity relationships. Although specific docking studies for this compound are not prevalent, the quinoline scaffold is a common feature in many biologically active molecules, and numerous docking studies have been performed on its derivatives.

For example, derivatives of 7-chloroquinoline (B30040) have been investigated as potential antimalarial and antitubercular agents. researchgate.net Molecular docking studies on these compounds have targeted enzymes such as shikimate kinase and hypoxanthine-guanine phosphoribosyltransferase to predict their binding affinities and modes of interaction. researchgate.net Similarly, quinoline-3-carboxylic acid derivatives have been studied as inhibitors of protein kinase CK2, with molecular docking used to rationalize their inhibitory activity.

A typical molecular docking workflow involves preparing the 3D structures of the ligand (this compound) and the target protein, followed by a search algorithm that explores various binding poses. The poses are then scored based on a scoring function that estimates the binding affinity. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, docking studies on quinoline-based inhibitors of lactate (B86563) dehydrogenase have identified crucial interactions with residues in the active site. acs.org

In Silico Prediction of Bioactivity and Selectivity

In silico methods for predicting bioactivity and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) are essential for the early-stage evaluation of drug candidates. These predictions help in prioritizing compounds for synthesis and experimental testing, thereby reducing the time and cost of drug development.

For quinoline-3-carboxylate derivatives, in silico studies have been used to assess their drug-likeness based on rules such as Lipinski's rule of five. nih.gov These rules evaluate properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. Furthermore, ADMET prediction tools can estimate properties such as aqueous solubility, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.

The prediction of bioactivity can also be achieved through quantitative structure-activity relationship (QSAR) models. These models correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR models for this compound were found, the development of such models for a series of its derivatives could guide the design of more potent and selective compounds.

Conformational Analysis and Tautomerism Studies

The three-dimensional conformation of a molecule is critical for its biological activity, as it dictates how it interacts with its target. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.

Experimental techniques like X-ray crystallography can provide precise conformational data in the solid state. For the closely related isomer, ethyl 3,7-dichloroquinoline-8-carboxylate, X-ray diffraction analysis has revealed that the quinoline unit is essentially planar. nih.gov In this structure, the plane of the ethyl carboxylate group is nearly perpendicular to the quinoline ring, with a dihedral angle of 86.6(1)°. nih.gov This suggests that the ethyl carboxylate group in this compound is also likely to exhibit significant rotational freedom relative to the quinoline core. The crystal packing of this related molecule is stabilized by π-π stacking interactions between the aromatic rings of adjacent molecules. nih.gov

Table 2: Selected Crystallographic Data for the Related Isomer, Ethyl 3,7-dichloroquinoline-8-carboxylate

ParameterValue
Crystal SystemTetragonal
Space GroupI41/a
a (Å)25.4806 (3)
c (Å)7.3497 (2)
V (ų)4771.87 (15)
Dihedral angle (ester plane to quinoline ring)86.6 (1)°

This data is for a closely related isomer and provides an indication of the likely conformational features of this compound. nih.gov

Tautomerism, the interconversion of structural isomers, is another important aspect of conformational analysis. For quinoline derivatives, keto-enol tautomerism can occur, particularly in hydroxy-substituted quinolines. researchgate.netbeilstein-journals.org For instance, studies on 7-hydroxy-8-(azophenyl)quinoline have explored the equilibrium between different tautomeric forms. beilstein-journals.org While this compound does not possess a hydroxyl group that would lead to classical keto-enol tautomerism of the quinoline ring, the potential for other forms of tautomerism, though less likely, could be investigated using computational methods. Studies on related pyranoquinoline-3-carboxylates have investigated the keto-enol tautomerism of a β-keto ester moiety. researchgate.net

Advanced Research Directions and Future Perspectives

Design and Synthesis of Next-Generation Analogues

The core structure of Ethyl 7-chloroquinoline-3-carboxylate offers multiple points for chemical modification to generate next-generation analogues with enhanced potency, selectivity, and pharmacokinetic properties. Research efforts are focused on several key strategies:

Modification of the Ester Group: The ethyl carboxylate at the C-3 position is a primary site for modification. Saponification to the corresponding carboxylic acid allows for the formation of a diverse range of amides by coupling with various amines. This approach can introduce new pharmacophoric elements to modulate biological activity and physical properties.

Substitution at the C-4 Position: The C-4 position of the quinoline (B57606) ring is highly amenable to nucleophilic substitution. Starting from the 4-hydroxy or 4-chloro precursors of this compound, researchers can introduce various anilino, phenoxy, or alkylamino side chains. durham.ac.uknih.gov These modifications are crucial for targeting specific enzymes, such as protein kinases. nih.govrsc.org

Functionalization of the Benzene (B151609) Ring: While the 7-chloro substituent is a key feature, further functionalization of the benzene portion of the quinoline ring can be explored to fine-tune the molecule's electronic and steric properties, potentially improving target binding and reducing off-target effects.

The synthesis of these analogues often builds upon established quinoline synthesis methods like the Gould-Jacobs reaction, which involves the cyclization of an aniline (B41778) derivative with an appropriate malonic ester derivative. nih.govchemicalbook.com

Exploration of Novel Biological Targets for Quinoline-Based Scaffolds

The quinoline scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.govorientjchem.org For derivatives of this compound, the exploration of novel targets is a vibrant area of research.

Target Class Specific Examples Therapeutic Area Rationale for Quinoline Interaction
Protein Kinases EGFR, HER-2, BRAFV600EOncologyThe planar quinoline ring can act as a hinge-binder in the ATP-binding pocket of kinases. nih.govrsc.org
DNA Processing Enzymes Topoisomerases, DNA Gyrase, DNA Methyltransferases (DNMTs)Oncology, Infectious DiseaseThe aromatic system can intercalate into DNA or bind to enzyme active sites, disrupting DNA replication and repair. nih.govmdpi.com
Transporter Proteins Multidrug Resistance Proteins (MRP2)OncologyQuinoline derivatives can modulate the function of efflux pumps, overcoming drug resistance. nih.gov
Parasitic Enzymes Plasmepsin, FalcipainAntimalarialQuinoline compounds can interfere with essential metabolic processes in parasites like Plasmodium falciparum. nih.gov

Researchers are actively investigating new targets for quinoline-based compounds, including their potential as immunomodulatory agents by targeting Toll-like receptors (TLRs) or as inhibitors of enzymes involved in neurodegenerative diseases. tandfonline.com The versatility of the quinoline scaffold suggests that many more biological targets are yet to be discovered. nih.govresearchgate.net

Integration of this compound into Hybrid Molecules

Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. This approach can lead to compounds with improved affinity, dual-target activity, or novel mechanisms of action. eurekaselect.com The this compound scaffold is an excellent candidate for integration into such hybrids.

Examples of Hybridization Strategies:

Quinoline-Chalcone Hybrids: Chalcones are known for their anti-inflammatory and anticancer properties. Hybrid molecules combining the 7-chloroquinoline (B30040) core with a chalcone moiety have been synthesized and evaluated as potential antimalarial agents. eurekaselect.com

Quinoline-Benzimidazole Hybrids: Benzimidazoles are another important heterocyclic scaffold with a broad spectrum of biological activities. Fusing a benzimidazole moiety to the 7-chloroquinoline structure has yielded compounds with potent antiplasmodial and antiproliferative effects. nih.gov

Quinoline-Triazole Hybrids: The 1,2,3-triazole ring, often synthesized via "click chemistry," can serve as a stable linker to connect the quinoline scaffold to other molecular fragments. This approach has been used to create 7-chloroquinoline-triazole hybrids with antioxidant and anticonvulsant properties. scielo.brrsc.org

Quinoline-Sulfonamide Hybrids: Incorporating a sulfonamide group can enhance the antimicrobial and anti-inflammatory properties of the quinoline core. nih.govresearchgate.net

These hybrid molecules aim to address complex diseases like cancer and malaria by potentially targeting multiple pathways simultaneously, which can be an effective strategy to overcome drug resistance. nih.gov

Development of Targeted Delivery Strategies (Conceptual Research)

A significant challenge in drug development is ensuring that a therapeutic agent reaches its intended target in the body while minimizing exposure to healthy tissues. For potent molecules derived from this compound, conceptual research into targeted delivery is crucial.

Glycoconjugation: This strategy involves attaching carbohydrate moieties to the drug molecule. Since cancer cells often overexpress specific glucose transporters (GLUTs) due to their high metabolic rate (the Warburg effect), glycoconjugated quinolines could be selectively taken up by tumor cells. nih.gov This approach has been explored to improve the selectivity of quinoline-based inhibitors of the mTOR pathway. acs.org

Antibody-Drug Conjugates (ADCs): In this approach, a highly potent cytotoxic agent (the "payload") is linked to a monoclonal antibody that specifically recognizes an antigen on the surface of cancer cells. Imidazoquinoline derivatives, which are structurally related to quinolines, have been successfully used as payloads in ADCs, demonstrating the feasibility of this strategy for targeted cancer immunotherapy. tandfonline.com

Nanoparticle-Based Delivery: Encapsulating quinoline-based drugs within nanoparticles can improve their solubility, stability, and pharmacokinetic profile. Nanoparticle systems can be further functionalized with targeting ligands to achieve active targeting of specific cell types, which helps in minimizing side effects and overcoming drug resistance. tandfonline.com

These strategies aim to enhance the therapeutic index of potent quinoline compounds by concentrating their action at the site of disease.

Mechanistic Studies at a Deeper Molecular Level

Understanding the precise molecular mechanism by which a compound exerts its biological effect is fundamental for rational drug design. For derivatives of this compound, mechanistic studies are focused on elucidating their interactions with biological macromolecules.

Advanced techniques are employed to probe these mechanisms:

X-ray Crystallography: Co-crystallization of a quinoline derivative with its target protein can provide an atomic-level picture of the binding interactions, revealing key hydrogen bonds, hydrophobic interactions, and other forces that govern binding affinity and selectivity.

Molecular Docking and Simulation: Computational studies can predict the binding mode of quinoline compounds within the active site of a target protein. These models help rationalize structure-activity relationships (SAR) and guide the design of new analogues with improved binding. nih.goveurekaselect.com

Biochemical and Cellular Assays: In vitro enzyme inhibition assays are used to quantify the potency of compounds against their targets (e.g., IC50 values for kinase inhibition). nih.govrsc.org Cellular assays, such as promoter demethylation assays for DNMT inhibitors or apoptosis assays, confirm the compound's mechanism of action within a biological context. rsc.orgmdpi.com

For example, studies on quinoline-based EGFR/HER-2 inhibitors have shown that these compounds can induce apoptosis (programmed cell death) by activating caspases and modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. rsc.org

Application of Advanced Synthetic Technologies for Quinoline Chemistry

The efficient and sustainable synthesis of quinoline derivatives is essential for drug discovery and development. Modern synthetic chemistry has moved beyond traditional heating methods to embrace more advanced technologies.

Synthetic Technology Description Advantages for Quinoline Synthesis
Microwave-Assisted Synthesis Utilizes microwave irradiation to heat reactions instead of conventional methods.Rapid reaction times, higher yields, improved purity, and reduced energy consumption. mdpi.comactascientific.com
Transition-Metal Catalysis Employs catalysts based on metals like rhodium, ruthenium, or cobalt to facilitate C-H activation and cyclization reactions.High efficiency, broad functional group tolerance, and novel pathways for constructing the quinoline scaffold. mdpi.com
Ultrasound Irradiation (Sonochemistry) Uses high-frequency sound waves to induce cavitation, which accelerates chemical reactions.Shorter reaction times, milder conditions, and can promote reactions that are difficult under conventional conditions. nih.govsemanticscholar.org
Continuous Flow Chemistry Reactions are performed in a continuously flowing stream through a reactor rather than in a batch flask.Enhanced safety, better control over reaction parameters (temperature, pressure), scalability, and ease of automation. durham.ac.uk
Multi-Component Reactions (MCRs) Three or more reactants are combined in a single step to form a product that contains portions of all starting materials.High atom economy, operational simplicity, and rapid generation of molecular diversity. mdpi.com

These advanced technologies not only accelerate the synthesis of this compound and its analogues but also align with the principles of green chemistry by reducing waste and energy usage. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethyl 7-chloroquinoline-3-carboxylate and its derivatives?

  • Methodological Answer : The synthesis typically involves cyclization of substituted aniline precursors with diethyl ethoxymethylenemalonate, followed by chlorination at the 7-position. For example, Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate is synthesized via O-ethylation of the 4-hydroxy intermediate, with reaction conditions (e.g., DMSO as solvent, Bu₄NI catalyst) influencing product distribution . Key factors include:

  • Temperature : 80–100°C for cyclization.
  • Catalysts : Use of Bu₄NI to prevent side reactions like N-ethylation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate derivatives.
    • Data Table :
DerivativeYield (%)Purity (%)Key Conditions
7-Chloro-6-fluoro-4-hydroxy6595DMSO, 100°C, 12h
7-Chloro-6-fluoro-1-ethyl4890Bu₄NI, 80°C, 8h

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • HPLC : Purity assessment (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm).
  • NMR : Confirm substitution patterns (e.g., ¹H NMR: δ 1.4 ppm for ethyl CH₃, δ 8.2–8.5 ppm for quinoline protons) .
  • Mass Spectrometry : ESI-MS for molecular ion verification (e.g., [M+H]+ at m/z 269.66 for C₁₂H₉ClFNO₃) .
    • Note : X-ray crystallography (e.g., triclinic crystal system, P1 space group) resolves ambiguities in solid-state conformation .

Advanced Research Questions

Q. What strategies mitigate contradictions in antimicrobial activity data across derivatives?

  • Methodological Answer : Address variability via:

  • Standardized Assays : Use CLSI/MIC guidelines with consistent bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922).
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluoro at C6 enhances Gram-negative activity; ethyl at N1 reduces solubility but improves plasma stability) .
    • Data Contradiction Example :
DerivativeMIC (µg/mL) S. aureusMIC (µg/mL) E. coli
7-Cl-6-F-4-OH2.510
7-Cl-6-F-1-Et5.020
  • Hypothesis : Ethyl substitution at N1 sterically hinders target (DNA gyrase) binding .

Q. How do crystallographic studies inform the design of quinoline-based drug candidates?

  • Methodological Answer : Analyze intermolecular interactions (e.g., π-π stacking, C–H···O/Cl bonds) to predict solubility and bioavailability. For Ethyl 7-chloro-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate:

  • Crystal Packing : Parallel molecular alignment via C–H···O (3.065–3.537 Å) and C–H···Cl (3.431–3.735 Å) interactions .
  • Implications : Nitro groups enhance planar stacking but reduce metabolic stability.

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to identify electrophilic sites (e.g., C4 carbonyl for hydroxylation).
  • Molecular Electrostatic Potential (MEP) : Visualize electron-deficient regions (C7-Cl as leaving group in SNAr reactions) .
    • Validation : Compare computed vs. experimental reaction rates (e.g., hydrolysis at C7 in basic media).

Methodological Considerations

Q. How to resolve discrepancies in reported solubility profiles of quinoline derivatives?

  • Approach :

Solvent Screening : Test polar (DMSO, ethanol) vs. nonpolar (hexane) solvents.

pH-Dependent Studies : Measure solubility at physiological pH (7.4) vs. acidic (2.0) conditions.

  • Example : Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate shows pH-dependent solubility (>10 mg/mL in DMSO at pH 7.4 vs. <1 mg/mL in water) .

Q. What in vitro models evaluate the compound’s potential as a kinase inhibitor?

  • Protocol :

  • Enzyme Assays : Use recombinant kinases (e.g., EGFR, VEGFR2) with ADP-Glo™ detection.
  • Cell-Based Assays : MTT viability tests on cancer lines (e.g., HeLa, MCF-7).
    • Data Interpretation : IC₅₀ values <1 µM suggest therapeutic potential; correlate with LogP (e.g., LogP 2.5 for moderate blood-brain barrier penetration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.